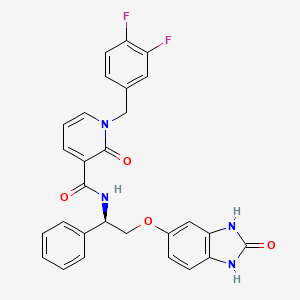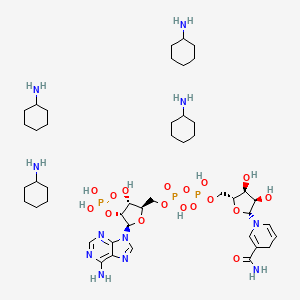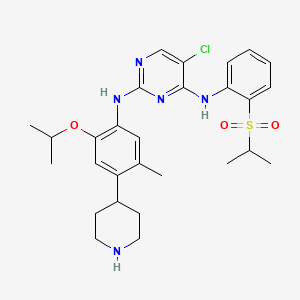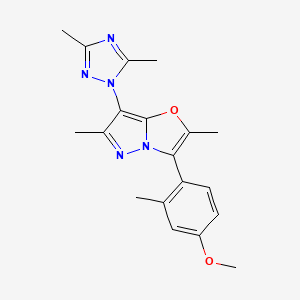
Nvs-crf38
説明
NVS-CRF38 is a novel corticotropin-releasing factor receptor 1 (CRF1) antagonist . It has low water solubility and is used for research purposes . The molecular weight of NVS-CRF38 is 351.40 and its formula is C19H21N5O2 .
Molecular Structure Analysis
The molecular structure of NVS-CRF38 is represented by the SMILES string: COC1=CC©=C(C2=C©OC3=C(N4N=C©N=C4C)C©=NN32)C=C1 .Physical And Chemical Properties Analysis
NVS-CRF38 has a molecular weight of 351.40 and a formula of C19H21N5O2 . It has low water solubility . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.科学的研究の応用
Preclinical Metabolism and Pharmacokinetics : NVS-CRF38 has been studied for its pharmacokinetic properties and metabolism in vitro and in animal models. It shows near-complete absorption in rats and dogs, low hepatic extraction, and extensive tissue distribution. Metabolism studies revealed the formation of several metabolites, with cytochrome P450 enzymes playing a significant role in its primary metabolism. The compound has weak binding to plasma proteins in different species, including humans. The hepatic clearance in humans is predicted to be low (Stringer et al., 2014).
Application of Deuterium Replacement Strategy : The pharmacokinetics of NVS-CRF38 was modulated using a deuterium replacement strategy. This approach aimed to suppress O-demethylation of NVS-CRF38 without losing activity against the CRF1 receptor. The replacement of protons with deuterium at the site of metabolism led to pronounced intrinsic primary isotope effects in both in vitro and in vivo studies. Comparative metabolite identification in rat and human microsomes indicated a marked reduction of the O-demethylated metabolite for deuterated NVS-CRF38 (Stringer et al., 2014).
将来の方向性
特性
IUPAC Name |
7-(3,5-dimethyl-1,2,4-triazol-1-yl)-3-(4-methoxy-2-methylphenyl)-2,6-dimethylpyrazolo[5,1-b][1,3]oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-10-9-15(25-6)7-8-16(10)18-12(3)26-19-17(11(2)21-24(18)19)23-14(5)20-13(4)22-23/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEICIUGVENCLKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=C(OC3=C(C(=NN23)C)N4C(=NC(=N4)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nvs-crf38 | |
Synthesis routes and methods
Procedure details





Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


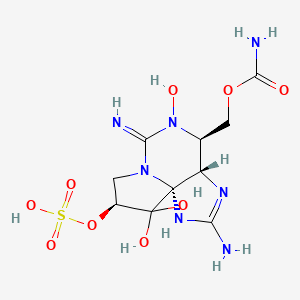





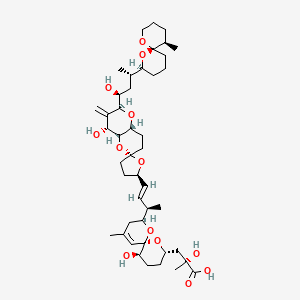

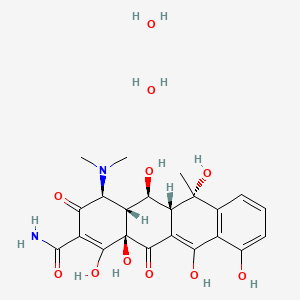
![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

